BenchChemオンラインストアへようこそ!

3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Lipophilicity Lead Optimization Physicochemical Property Prediction

3-(2-Ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-03-4) is a synthetic, multifunctional pyrazole building block with a molecular formula of C₁₃H₂₁FN₄O and a molecular weight of 268.33 g/mol. The structure uniquely combines a nucleophilic 4-amino group, a hydrogen-bond-accepting carbonyl linker, a lipophilic 2-ethylpiperidine moiety, and a metabolically relevant 2-fluoroethyl substituent on the pyrazole N1.

Molecular Formula C13H21FN4O
Molecular Weight 268.336
CAS No. 2101196-03-4
Cat. No. B2647847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine
CAS2101196-03-4
Molecular FormulaC13H21FN4O
Molecular Weight268.336
Structural Identifiers
SMILESCCC1CCCCN1C(=O)C2=NN(C=C2N)CCF
InChIInChI=1S/C13H21FN4O/c1-2-10-5-3-4-7-18(10)13(19)12-11(15)9-17(16-12)8-6-14/h9-10H,2-8,15H2,1H3
InChIKeyZAFJTPDILHVHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-03-4): Procurement-Relevant Physicochemical and Structural Baseline


3-(2-Ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-03-4) is a synthetic, multifunctional pyrazole building block with a molecular formula of C₁₃H₂₁FN₄O and a molecular weight of 268.33 g/mol [1]. The structure uniquely combines a nucleophilic 4-amino group, a hydrogen-bond-accepting carbonyl linker, a lipophilic 2-ethylpiperidine moiety, and a metabolically relevant 2-fluoroethyl substituent on the pyrazole N1 [1]. Computed properties include an XLogP3-AA of 2, a topological polar surface area (TPSA) of 64.2 Ų, 1 hydrogen bond donor, 4 hydrogen bond acceptors, and 4 rotatable bonds [1]. The compound is typically supplied at 95% purity and serves as a versatile intermediate for medicinal chemistry and chemical biology applications requiring amine functionalization or late-stage diversification.

Why Generic Substitution of 3-(2-Ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-03-4) Is Not Advisable


In-class pyrazol-4-amine analogs bearing different N1-substituents or carbonyl-piperidine variations cannot be interchangeably substituted for CAS 2101196-03-4 without altering key molecular recognition features. Even seemingly minor structural deviations—such as replacing the 2-fluoroethyl group with an ethyl group, trading the 2-ethylpiperidine for an unsubstituted piperidine, or shifting the amino group from C4 to C5—produce quantifiable differences in computed lipophilicity (ΔXLogP3 up to 1.0 unit) and hydrogen bond acceptor count (ΔHBA up to 2) [1][2][3][4][5]. These property shifts may affect passive permeability, solubility, and target binding, making direct replacement without re-optimization scientifically unjustified. The sections below provide the specific quantitative evidence supporting this conclusion.

Quantitative Differentiation Evidence for 3-(2-Ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-03-4) vs. Closest Analogs


Lipophilicity Fine-Tuning: Mono-Fluoroethyl vs. Difluoroethyl Analog in Matched Pyrazole Core

The target compound (CAS 2101196-03-4) exhibits a computed LogP (XLogP3-AA) of 2.0, whereas its closest difluorinated analog—1-(2,2-difluoroethyl)-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine (CAS 2101199-11-3)—has a computed LogP of 2.5 [1][2]. The ΔLogP of +0.5 units for the difluoroethyl variant indicates higher lipophilicity, which may compromise aqueous solubility and increase the risk of promiscuous binding. This differentiation demonstrates the target compound provides a deliberately tempered lipophilicity profile, potentially preserving developability while retaining the metabolic advantages of fluorination.

Lipophilicity Lead Optimization Physicochemical Property Prediction

Hydrogen Bond Acceptor Modulation: Fluorine Impact in Mono-Fluoroethyl vs. Non-Fluorinated Ethyl Analog

The target compound contains the 2-fluoroethyl group, which contributes to a computed hydrogen bond acceptor (HBA) count of 4, compared to only 3 HBA for the non-fluorinated 1-ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine (CAS 1492534-74-3) [1][2]. The additional fluorine atom in the target compound introduces an HBA site that may engage in unique hydrogen bond interactions with protein targets or influence water network organization in binding pockets. This HBA difference quantifies the functional divergence between fluorinated and non-fluorinated analogs.

Hydrogen Bonding Medicinal Chemistry Molecular Recognition

Lipophilicity Reduction by Ethylpiperidine Substitution: Target Compound vs. Unsubstituted Piperidine Analog

Replacing the 2-ethylpiperidine moiety of the target compound (XLogP3 = 2.0) with an unsubstituted piperidine ring, as in 1-(2-fluoroethyl)-3-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-amine (CAS 2101197-11-7), yields an XLogP3 of 1.0 [1][2]. The ΔXLogP3 of -1.0 unit for the piperidine analog represents a substantial shift in lipophilicity, likely altering membrane permeability and metabolic clearance rates. This data quantifies the contribution of the 2-ethyl group to the target compound's physicochemical profile.

Lipophilicity Efficiency Fragment-Based Design Structure-Property Relationships

Regioisomeric Amine Positioning: C4-Amine (Target) vs. C5-Amine (Analog) Scaffold Divergence

The target compound bears the reactive amine at the pyrazole C4 position, whereas a structurally related regioisomer, 1-ethyl-3-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-5-amine (CAS 1856069-93-6), positions the amine at C5 [1][2]. This regioisomeric shift results in a computed TPSA difference of 64.2 Ų (C4-amine) vs. a predicted value of ~55.1 Ų for the C5-amine analog (estimated via identical heavy-atom composition but altered topology) and an XLogP3-AA difference of 2.0 vs. 1.8 [1][2]. The change in amine position alters both the electronic character of the pyrazole ring and the spatial orientation of the vector for further functionalization, making the two regioisomers chemically distinct building blocks.

Regioisomerism Scaffold Hopping Chemical Biology

High-Value Application Scenarios for 3-(2-Ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS 2101196-03-4) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity with Metabolic Stability

Programs balancing passive permeability against metabolic clearance can exploit the target compound's XLogP3 of 2.0, which provides sufficient lipophilicity for membrane transit while remaining below the XLogP3 of 2.5 exhibited by the difluoroethyl analog [1][2]. The mono-fluoroethyl group confers metabolic stability advantages of fluorination without excessive logP increase, making this compound a preferred intermediate for orally bioavailable agent design.

Structure-Based Drug Design Leveraging Fluorine-Mediated Hydrogen Bonding

The target compound's HBA count of 4—derived from the 2-fluoroethyl group—provides a fluorine-mediated hydrogen bond acceptor absent in the non-fluorinated ethyl analog (HBA = 3) [1][3]. This additional HBA site can be exploited in structure-based design campaigns to form specific interactions with protein backbone NH groups or conserved water networks, enabling binding modes inaccessible to non-fluorinated congeners.

Divergent SAR Exploration via Regiospecific C4-Amine Functionalization

The C4-amine position of the target compound enables amide coupling, sulfonamide formation, or reductive amination at a site that is electronically distinct from the C5-amine regioisomer [1][4]. For parallel library synthesis aiming to map SAR around the pyrazole core, the C4-amine scaffold provides a complementary vector that cannot be replicated using the C5-amine analog, enabling two distinct chemical series from a shared pharmacophore.

Chemical Probe Development Utilizing Dual Functionalization Handles

The presence of both a reactive 4-amino handle and a 2-fluoroethyl group enables sequential functionalization strategies: the amine can be derivatized to install a warhead, linker, or reporter group, while the fluoroethyl moiety can be employed for ¹⁸F-radiolabeling via nucleophilic substitution to generate PET tracer candidates [1]. This dual-handle architecture is absent in non-halogenated analogs, uniquely positioning this compound for chemical probe and molecular imaging agent development.

Quote Request

Request a Quote for 3-(2-ethylpiperidine-1-carbonyl)-1-(2-fluoroethyl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.